
1,3-Dithiol-1-ium, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiol-1-ium, iodide is an organosulfur compound with the molecular formula C3H3IS2. It is a salt composed of a 1,3-dithiolium cation and an iodide anion. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dithiol-1-ium, iodide can be synthesized through the reaction of 1,3-propanedithiol with iodine in the presence of a base. The reaction typically involves the following steps:
- Dissolve 1,3-propanedithiol in a suitable solvent such as dichloromethane.
- Add iodine to the solution while stirring.
- Introduce a base, such as triethylamine, to the reaction mixture.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dithiol-1-ium, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The iodide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like chloride, bromide, and thiolate ions can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed as the major products.
Substitution: The major products depend on the nucleophile used, resulting in various substituted dithiolium salts.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiol-1-ium, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is used in the study of biological systems involving sulfur metabolism.
Medicine: Research is being conducted on its potential use in drug development, particularly for its antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1,3-Dithiol-1-ium, iodide involves its ability to interact with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence enzymatic activities and metabolic pathways. Additionally, its redox properties allow it to participate in electron transfer reactions, making it useful in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane: Similar structure but lacks the iodide anion.
1,3-Dithiane: Contains an additional carbon atom in the ring structure.
1,2-Ethanedithiol: A simpler dithiol compound with a shorter carbon chain.
Uniqueness
1,3-Dithiol-1-ium, iodide is unique due to its specific combination of a dithiolium cation and an iodide anion. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1863-66-7 |
|---|---|
Molekularformel |
C3H3IS2 |
Molekulargewicht |
230.10 g/mol |
IUPAC-Name |
1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C3H3S2.HI/c1-2-5-3-4-1;/h1-3H;1H/q+1;/p-1 |
InChI-Schlüssel |
SXFYVWHTVDUQLE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C[S+]=CS1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)
![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)
![1-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14751731.png)
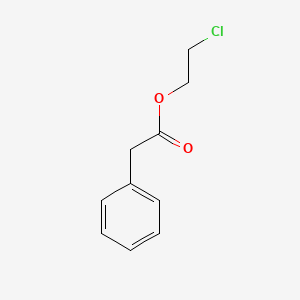
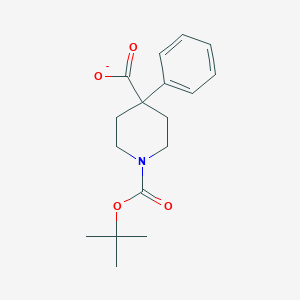
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751753.png)
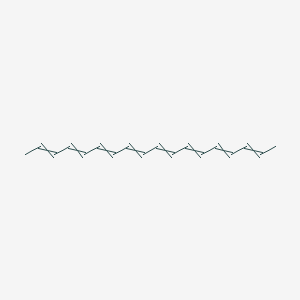
![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)
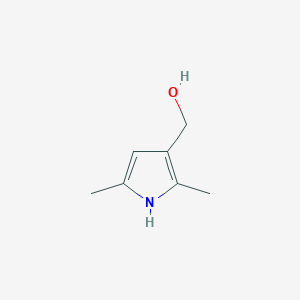
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)
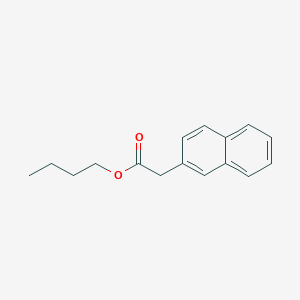
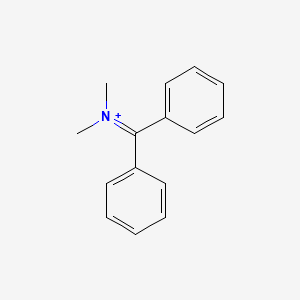
![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)
